molecular formula C18H17ClFNO2 B1324806 4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone CAS No. 898770-53-1

4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone

Cat. No. B1324806
CAS RN: 898770-53-1
M. Wt: 333.8 g/mol
InChI Key: AHXYGRDYAQKLEO-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-4’-morpholinomethyl benzophenone, also known as CFMB, is a chemical compound. It has a molecular formula of C18H17ClFNO2 and a molecular weight of 333.8 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-fluoro-4’-morpholinomethyl benzophenone consists of 18 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

1. Intermolecular Interactions in Derivatives of 1,2,4-Triazoles

A study synthesized and characterized biologically active 1,2,4-triazole derivatives, including a chloro derivative with a morpholinomethyl group. These derivatives showed various intermolecular interactions, which were analyzed through thermal techniques and quantum mechanical calculations (Shukla et al., 2014).

2. Synthesis of Novel Morpholine Conjugated Benzophenone Analogues

Research on morpholine conjugated benzophenone analogues has been conducted for their anti-proliferative activity in vitro against various types of neoplastic cells. These studies focus on the structural activity relationship and the impact on cancer progression (Al‐Ghorbani et al., 2017).

3. Antimycobacterial Activity of Fluorinated Benzothiazolo Imidazole Compounds

A study explored the antimycobacterial activity of compounds including morpholino derivatives. This research contributed to the understanding of the anti-microbial potential of these compounds (Sathe et al., 2011).

4. Development of Multiblock Copolymers

Research involving 4-chloro-2-fluoro-4'-morpholinomethyl benzophenone focused on the development of multiblock copolymers, particularly for applications in proton exchange membranes. This study contributes significantly to material science, especially in the field of polymer chemistry (Ghassemi et al., 2004).

5. Photoelectrochemical Reaction Mechanisms

The reduction of benzophenone and its halogenated derivatives, including 4-chloro-2-fluoro-4'-morpholinomethyl benzophenone, has been studied for their photoelectrochemical properties. These studies are vital for understanding the photochemical activation processes in various chemical compounds (Leslie et al., 1997).

properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO2/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXYGRDYAQKLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642652
Record name (4-Chloro-2-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone

CAS RN

898770-53-1
Record name Methanone, (4-chloro-2-fluorophenyl)[4-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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